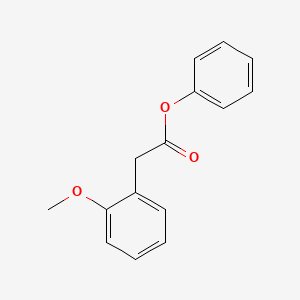

Phenyl (2-methoxyphenyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

74384-26-2 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

phenyl 2-(2-methoxyphenyl)acetate |

InChI |

InChI=1S/C15H14O3/c1-17-14-10-6-5-7-12(14)11-15(16)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |

InChI Key |

ZKIRVFKSFKESAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenyl 2 Methoxyphenyl Acetate

Direct Synthetic Routes to Phenyl (2-methoxyphenyl)acetate

The most straightforward approaches to synthesizing this compound involve the direct formation of the ester linkage. These methods are primarily centered around classical esterification and O-acylation reactions.

Esterification Reactions for this compound Formation

Esterification represents a fundamental method for the synthesis of this compound. This typically involves the reaction of (2-methoxyphenyl)acetic acid with phenol (B47542) in the presence of an acid catalyst. The process can be driven to completion by the removal of water as it is formed. Variations of this method might employ activating agents to enhance the reactivity of the carboxylic acid.

In a related context, the synthesis of other aryl esters, such as p-methoxyphenyl acetate (B1210297), has been achieved by reacting p-methoxyphenol with acetic anhydride (B1165640). prepchem.com This reaction is heated to facilitate the esterification process. prepchem.com Similarly, the esterification of eugenol (B1671780) with acetic anhydride, in the presence of a base like pyridine (B92270) or sodium hydroxide, yields eugenyl acetate, demonstrating a common strategy for forming phenyl acetate derivatives. medcraveonline.com

O-Acylation Pathways Involving (2-methoxyphenol) Precursors and Phenyl Acetic Acid Derivatives

O-acylation offers an alternative and often efficient route to this compound. This pathway involves the reaction of a (2-methoxyphenyl)acetyl derivative, typically the acid chloride or anhydride, with a phenol. The use of a base is common to neutralize the acidic byproduct, such as HCl.

For instance, the O-acylation of phenolic hydroxyl groups is a key step in various synthetic sequences. While direct acylation of 2-methoxyphenol can lead to the desired ester, competing reactions like the Fries rearrangement can occur, especially at higher temperatures, leading to C-acylated products. nih.gov The choice of reaction conditions, including temperature and the use of Lewis acids, is therefore critical in directing the outcome towards O-acylation. nih.gov The synthesis of 1,2,4-oxadiazoles, for example, utilizes an O-acylation step where a carboxylic acid is activated to facilitate its reaction with an amidoxime.

Multistep Synthetic Strategies for Advanced this compound Architectures

Beyond its direct synthesis, the structural motif of this compound can be incorporated into more complex molecules through multistep synthetic sequences. These strategies often involve cyclization and condensation reactions to build heterocyclic and other advanced molecular frameworks.

Cyclization Reactions Incorporating this compound Moieties into Heterocyclic Systems (e.g., Pyrazoles, Imidazoles, Oxadiazoles, Azetidinones)

The core structure of this compound can serve as a building block for the synthesis of various heterocyclic compounds.

Pyrazoles: While direct cyclization of this compound into pyrazoles is not explicitly detailed, related structures are used in pyrazole (B372694) synthesis.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various routes, such as the reaction of a 1,2-dione with an aldehyde and ammonium (B1175870) acetate. ijsrp.org For example, 4-(2-Methoxyphenyl)-2-phenyl-1H-imidazole has been synthesized, demonstrating the incorporation of the 2-methoxyphenyl group into an imidazole ring. acs.org Other methods involve the cyclization of vinyl azides with amidines or a three-component reaction of sulfur ylides, nitrosobenzenes, and isonitriles. acs.orgacs.org

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized through the cyclization of aldehydes with hypervalent iodine(III) reagents under visible light promotion. acs.org Another approach involves the one-pot condensation and cyclization of carboxylic acids and amidoximes, where an O-acylation is a key intermediate step.

Azetidinones: Azetidinones, also known as β-lactams, are commonly synthesized via the Staudinger cycloaddition of a ketene (B1206846) with an imine. mdpi.comresearchgate.net While not a direct cyclization of this compound itself, precursors with similar structural elements can be employed. For example, phenoxyacetyl chloride is used to generate a ketene for the synthesis of 3-phenoxy-2-azetidinones. mdpi.com Acid-mediated ring-opening and cyclization reactions of N-benzyl-4-aryl-azetidinones can also lead to more complex heterocyclic systems. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Related Precursors

| Heterocycle | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| Imidazole | Three-component reaction | 1,2-dione, aldehyde, ammonium acetate | ijsrp.org |

| Imidazole | [3+2] Cyclization | Vinyl azide (B81097), amidine | acs.org |

| Oxadiazole | Photoredox catalysis | Aldehyde, hypervalent iodine(III) reagent | acs.org |

| Azetidinone | Staudinger cycloaddition | Ketene (from acyl chloride), imine | mdpi.comresearchgate.net |

Condensation Reactions as Precursors to this compound Scaffolds (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a powerful tool for forming carbon-carbon bonds and is used to synthesize α,β-unsaturated ketones. nih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound. While not directly producing this compound, this reaction can be used to synthesize precursors that contain the necessary structural elements. For instance, p-methoxybenzaldehyde can be reacted with various ketones in a Claisen-Schmidt condensation to yield p-methoxystyryl ketone derivatives. researchgate.net These products could then potentially be further transformed into structures related to this compound. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and can sometimes be performed under solvent-free conditions. nih.govresearchgate.net

Table 2: Claisen-Schmidt Condensation Products from p-Methoxybenzaldehyde

| Ketone Reactant | Product | Reference |

|---|---|---|

| Acetophenone | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | researchgate.net |

| Ethyl methyl ketone | (E)-1-(4-methoxyphenyl)pent-1-en-3-one | researchgate.net |

| Acetone | (E)-4-(4-methoxyphenyl)but-3-en-2-one | researchgate.net |

Diversification of this compound Through Functional Group Interconversions

Once synthesized, this compound can be further modified through various functional group interconversions to create a diverse range of derivatives. These transformations can target the ester group, the aromatic rings, or the methylene (B1212753) bridge.

Common functional group interconversions include the reduction of esters to alcohols or aldehydes, and the hydrolysis of the ester back to the corresponding carboxylic acid and phenol. vanderbilt.edu The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The methylene group can potentially be functionalized through various C-H activation strategies, although this is a more advanced and challenging transformation. These interconversions allow for the fine-tuning of the molecule's properties and provide access to a wider chemical space for various applications.

Catalytic Approaches in the Synthesis of this compound and Its Derivatives

The synthesis of this compound and its related derivatives is increasingly reliant on catalytic methods that offer efficiency, selectivity, and sustainability. These approaches are pivotal in constructing the core molecular framework and in the final esterification step. Catalysis in this context can be broadly divided into transition metal-mediated coupling reactions that build the carbon skeleton and acid-catalyzed esterification reactions, which can be performed under either homogeneous or heterogeneous conditions.

The construction of the this compound framework often involves the formation of key carbon-carbon bonds to assemble the substituted phenylacetic acid moiety. Transition-metal catalysis, particularly with palladium, has become a standard method for such transformations. thieme-connect.com These reactions are valued for their functional group tolerance and effectiveness in creating C-C bonds that are otherwise difficult to form.

Palladium-catalyzed cross-coupling reactions are central to synthesizing the arylacetate core. For instance, methods like the Suzuki-Miyaura coupling can be employed to link an aryl boronic acid with a halo-acetate derivative, providing a direct route to the substituted phenylacetate (B1230308) structure. nih.goved.gov Another powerful strategy involves the palladium-catalyzed hydroarylation of diazo compounds. thieme-connect.com In this approach, an aryl halide is coupled with a diazoacetate in the presence of a palladium catalyst and a hydride source, such as formic acid, to generate diarylacetate derivatives.

A typical procedure for a palladium-catalyzed cross-coupling reaction to form a diarylacetate involves reacting an aryl iodide with an aryldiazoacetate. thieme-connect.com The reaction is generally carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, using a palladium complex such as PdCl₂(PPh₃)₂ as the catalyst and a base like triethylamine (B128534) (Et₃N). thieme-connect.com The optimization of these reactions often involves screening various palladium catalysts, bases, and solvents to maximize the yield. thieme-connect.com For example, studies on the synthesis of related diarylacetates showed that palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ were more effective than others like Pd₂(dba)₃. thieme-connect.com

The table below summarizes representative conditions and findings for palladium-catalyzed reactions relevant to the synthesis of arylacetate frameworks.

| Catalyst System | Reactants | Reaction Type | Key Findings & Conditions | Reference |

| PdCl₂(PPh₃)₂ / Et₃N | Aryl Iodide, α-Aryldiazoacetate, Formic Acid | Hydroarylation / Cross-Coupling | Optimal conditions found to be refluxing in 1,2-DCE. Provided diarylacetates in yields up to 71%. | thieme-connect.com |

| Pd(OAc)₂ / SPhos | Aryl Halide, Cyclopropylboronic Acid | Suzuki-Miyaura Coupling | Effective for creating C-C bonds with low catalyst loading (0.5-5 mol%), achieving high conversion and good yields. | nih.gov |

| Pd(OAc)₂ / cataCXium A | 5-Bromothiophene-2-carbaldehyde, Cyclopropylboronic acid | Suzuki-Miyaura Coupling | A combination of palladium acetate with a bulky, electron-rich phosphine (B1218219) ligand gave a 95% yield. | nih.gov |

| Pd(dppf)Cl₂ | Halothiophenecarbaldehyde, Cyclopropylboronic Acid | Suzuki-Miyaura Coupling | Lower yields (15-21%) were observed with this catalyst system compared to others. | nih.gov |

These transition metal-catalyzed methods are indispensable for creating the substituted phenylacetic acid precursors required for the final synthesis of this compound.

The final step in synthesizing this compound is typically an esterification reaction between 2-(2-methoxyphenyl)acetic acid and phenol. This transformation is almost always acid-catalyzed and can be carried out using either homogeneous or heterogeneous catalysts. The choice between these two catalytic modes involves a trade-off between reaction efficiency, catalyst cost, and operational simplicity, particularly concerning product purification and catalyst reusability.

Homogeneous Catalysis

The most common homogeneous method for this esterification is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This equilibrium-controlled reaction involves refluxing the carboxylic acid (2-(2-methoxyphenyl)acetic acid) and the alcohol (phenol) with a catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), or a Lewis acid. wikipedia.orgorganic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.comyoutube.com The nucleophilic oxygen of phenol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orgyoutube.com To drive the equilibrium towards the product, water is often removed as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages for industrial processes by simplifying catalyst removal and enabling continuous operation. mdpi.com For the esterification to produce this compound, solid acid catalysts are a prime choice. These materials, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or inorganic oxides, provide acidic sites on a solid support. gcsu.eduresearchgate.net The reaction mechanism is generally believed to follow a Langmuir-Hinshelwood model, where both the carboxylic acid and the alcohol adsorb onto the catalyst surface, react, and then the ester and water products desorb. researchgate.netnih.gov

A study on the esterification of the closely related 4-methoxyphenylacetic acid with 4-ethylphenol (B45693) demonstrated the successful use of Amberlyst-15 as a recyclable heterogeneous catalyst. gcsu.edu This approach promotes green chemistry principles by allowing for the recovery and reuse of both the catalyst and excess reagents, minimizing waste. gcsu.edu Heterogeneous catalysts like sulfonic resins have shown high activity and good thermal stability, making them promising for continuous production processes. mdpi.com

The following table provides a comparative overview of homogeneous and heterogeneous catalytic systems for esterification.

| Feature | Homogeneous Catalysis (e.g., H₂SO₄) | Heterogeneous Catalysis (e.g., Amberlyst-15) |

| Catalyst State | Dissolved in the reaction medium (liquid phase) | Solid phase, insoluble in the reaction medium |

| Reaction Conditions | Typically reflux temperature (60-110 °C). wikipedia.org | Often requires elevated temperatures (e.g., up to 180 °C for some resins). mdpi.com |

| Catalyst Separation | Requires neutralization and aqueous workup, which can be complex. | Simple filtration or centrifugation. |

| Catalyst Reusability | Generally not reusable. | High potential for recovery and recycling. gcsu.edu |

| Product Purification | Can be intensive due to catalyst and salt removal. | Simplified, as the catalyst is easily separated. |

| Process Type | Typically batch processes. | Suitable for both batch and continuous flow reactors (e.g., Packed Bed Reactor). mdpi.com |

Despite a comprehensive search for experimental spectral data for the compound this compound (CAS No. 74384-26-2), specific, verifiable research findings for its complete spectroscopic characterization are not available in the public domain through the conducted searches. Detailed experimental data, including ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra, are essential for creating the thorough and scientifically accurate article as requested.

Information on related compounds such as 2-methoxyphenylacetic acid, phenyl acetate, and 2-methoxyphenyl acetate is available. chemicalbook.comnist.govchemicalbook.com While this information allows for theoretical predictions of the spectral characteristics of this compound, it does not meet the required standard of using detailed, factual research findings for the specified molecule.

Constructing the article with the mandated data tables and in-depth analysis for each subsection of the outline requires access to the actual experimental spectra. Without this foundational data, the resulting article would be speculative and would not adhere to the strict requirements for scientific accuracy and reliance on established findings.

Therefore, it is not possible to generate the requested article focusing solely on the spectroscopic elucidation and advanced structural characterization of this compound with the level of detail and scientific rigor specified in the instructions.

Spectroscopic Elucidation and Advanced Structural Characterization of Phenyl 2 Methoxyphenyl Acetate

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. For Phenyl (2-methoxyphenyl)acetate, various MS methods provide complementary information, from the intact molecular mass to the identity of its constituent substructures through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. nih.gov This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. The mass spectrum of this compound (C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is predicted to exhibit several characteristic fragmentation pathways based on the principles of mass spectrometry for esters and aromatic compounds. libretexts.org

The primary fragmentation events involve cleavage of the ester bond and subsequent decompositions of the resulting fragments. One of the most common fragmentation pathways for phenyl esters is the cleavage of the C-O bond, leading to the formation of an acylium ion and a phenoxy radical, or vice versa.

Key proposed fragmentation pathways include:

Formation of the 2-methoxyphenylacetylium ion: Cleavage of the ester's aryl C-O bond results in the formation of the stable 2-methoxyphenylacetylium cation at m/z 149. This is often a prominent peak.

Formation of the Phenoxy Radical and Phenyl Cation: The corresponding loss from the molecular ion is the phenoxy radical (•OPh), leaving the m/z 149 fragment. The phenoxy cation itself may be observed at m/z 93, and further loss of carbon monoxide can lead to the phenyl cation at m/z 77. mdpi.com

Formation of the 2-methoxybenzyl cation: Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group (α-cleavage) can lead to the formation of a 2-methoxybenzyl cation at m/z 121.

Rearrangement and Loss of Ketene (B1206846): Phenyl acetates are known to undergo rearrangement followed by the elimination of a neutral ketene molecule (CH₂=C=O). researchgate.net In this case, it would lead to the formation of a radical cation of guaiacol (B22219) (2-methoxyphenol) at m/z 124, which is often a base peak in the spectra of related compounds. chemicalbook.comnist.gov This ion can further fragment by losing a methyl radical (•CH₃) to yield an ion at m/z 109, followed by the loss of carbon monoxide (CO) to produce an ion at m/z 81.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 242 | Molecular Ion [M]⁺• | [C₁₅H₁₄O₃]⁺• | - |

| 149 | 2-methoxyphenylacetylium | [C₉H₉O₂]⁺ | Cleavage of ester C-O bond |

| 124 | Guaiacol radical cation | [C₇H₈O₂]⁺• | Rearrangement and loss of ketene (C₂H₂O) |

| 121 | 2-methoxybenzyl cation | [C₈H₉O]⁺ | α-cleavage at the carbonyl group |

| 109 | [M - CH₂CO - CH₃]⁺ | [C₇H₅O]⁺ | Loss of methyl radical from m/z 124 |

| 93 | Phenoxy cation | [C₆H₅O]⁺ | Cleavage of ester C-O bond |

| 91 | Tropylium cation | [C₇H₇]⁺ | Rearrangement of the benzyl (B1604629) fragment |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from phenoxy cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov Unlike EI, ESI typically imparts very little excess energy to the molecule, resulting in minimal or no fragmentation. This makes it the ideal method for unambiguously determining the molecular weight of the intact compound. acs.org

For this compound, ESI-MS would be expected to produce even-electron ions, primarily the protonated molecule [M+H]⁺. nih.gov Depending on the solvent system and additives used, adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. These adducts further confirm the molecular weight of the parent compound.

Table 2: Expected Ions in ESI-MS of this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₅H₁₅O₃]⁺ | 243.1016 | Protonated Molecule |

| [M+Na]⁺ | [C₁₅H₁₄O₃Na]⁺ | 265.0835 | Sodium Adduct |

| [M+K]⁺ | [C₁₅H₁₄O₃K]⁺ | 281.0574 | Potassium Adduct |

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments. mdpi.comacs.org By comparing the experimentally measured exact mass to the theoretical mass calculated for a specific chemical formula, HRMS can definitively confirm the elemental formula of this compound and distinguish it from other compounds with the same nominal mass. acs.org

For this compound, an HRMS analysis would be used to verify the exact mass of the molecular ion or, more commonly, the protonated molecule [M+H]⁺ or other adducts generated via ESI.

Table 3: Theoretical Exact Masses for HRMS Verification of this compound

| Ion Species | Elemental Composition | Theoretical Exact Mass |

| [M]⁺• | C₁₅H₁₄O₃ | 242.0943 |

| [M+H]⁺ | C₁₅H₁₅O₃ | 243.1016 |

| [M+Na]⁺ | C₁₅H₁₄O₃Na | 265.0835 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from occupied to unoccupied molecular orbitals. libretexts.org The technique is used to characterize molecules containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.uk

This compound contains several chromophores: the phenyl ring, the methoxy-substituted phenyl ring, and the carbonyl group of the ester. These features give rise to characteristic absorption bands corresponding primarily to π → π* and n → π* transitions. tanta.edu.eg

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other conjugated groups. shu.ac.uk this compound is expected to show strong π → π* absorptions associated with the electronic systems of its two benzene (B151609) rings. Substituted benzene rings typically show a primary band (E2 band) around 200-220 nm and a secondary, less intense band (B band) with fine structure between 250-280 nm.

n → π Transitions:* This transition involves exciting a non-bonding electron (from an oxygen atom's lone pair) to a π* antibonding orbital. The carbonyl group of the ester will exhibit an n → π* transition. These transitions are typically weak (low molar absorptivity) and may be obscured by the much stronger π → π* bands in the same region. libretexts.orgshu.ac.uk

The polarity of the solvent can influence the position of these absorption bands. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Intensity |

| π → π | Phenyl and 2-methoxyphenyl rings | ~200-220 | High |

| π → π | Phenyl and 2-methoxyphenyl rings (B-band) | ~260-280 | Low-Medium |

| n → π* | Carbonyl (C=O) of ester | ~270-300 | Very Low (often obscured) |

X-ray Diffraction (XRD) for Crystalline State Structural Determination and Conformational Analysis

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com An XRD analysis of a suitable single crystal of this compound would provide definitive information on its molecular structure and conformation in the solid state. iucr.org

The analysis would yield a detailed structural model, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformational Details: The solid-state conformation of the molecule would be revealed, particularly the dihedral angles between the planes of the two aromatic rings and the plane of the ester group. The orientation of the methoxy (B1213986) group (whether it is coplanar with or twisted relative to its attached phenyl ring) would also be determined. acs.org

Crystal Packing and Intermolecular Interactions: XRD analysis elucidates how molecules are arranged in the crystal lattice. It can identify and characterize non-covalent interactions, such as van der Waals forces, C-H···O hydrogen bonds, or potential π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the supramolecular architecture. eurjchem.comiucr.org

Although a specific crystal structure for this compound is not publicly available as of this writing, the application of XRD would provide the ultimate verification of its structure and offer insights into its solid-state behavior.

Table 5: Structural Parameters Obtainable from XRD Analysis of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Definitive geometric data for all covalent bonds. |

| Torsion (Dihedral) Angles | Quantitative measure of the molecule's conformation (e.g., twist between rings). |

| Intermolecular Distances | Identification of hydrogen bonds and other non-covalent interactions. |

Advanced Computational and Theoretical Investigations of Phenyl 2 Methoxyphenyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular properties of chemical systems with high accuracy. researchgate.net It is based on the principle that the total energy of a system, and thus all its properties, is a functional of the electron density. By employing various functionals, such as the widely used B3LYP, DFT calculations can provide a comprehensive understanding of the electronic and structural features of Phenyl (2-methoxyphenyl)acetate.

Optimized Geometries and Energetic Landscape Exploration

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves a systematic exploration of the potential energy surface to find the minimum energy conformation. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For this compound, this would involve pinpointing the precise spatial orientation of the phenyl ring, the methoxyphenyl group, and the connecting acetate (B1210297) bridge. This optimized structure serves as the basis for all subsequent property calculations.

Table 1: Illustrative Geometric Parameters for Optimized this compound Note: This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would be determined by specific DFT calculations.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, C-O, C-C). |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., O=C-O, C-O-C). |

| Dihedral Angles (°) | Torsional angles defining the rotation around bonds, determining the overall conformation. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comacadpubl.eu The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netacadpubl.eu A large gap implies high stability and low reactivity, as more energy is required to excite an electron. In this compound, analysis of the HOMO and LUMO distribution would reveal the regions of the molecule most likely to participate in electron donation and acceptance, highlighting potential pathways for intramolecular charge transfer. acadpubl.eu For instance, the HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO might be centered on the electron-withdrawing carbonyl group of the ester.

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the capacity to donate electrons (nucleophilicity). |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the capacity to accept electrons (electrophilicity). |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, serving as a reactivity map. ajchem-a.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. pesquisaonline.net The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and represent likely sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor and indicate sites for nucleophilic attack. pesquisaonline.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl group and the methoxy (B1213986) group, identifying them as the primary sites for interaction with electrophiles. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) might be associated with the hydrogen atoms, particularly those on the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. uba.arresearchgate.net A key feature of NBO analysis is its ability to quantify stabilizing intramolecular interactions, such as hyperconjugation. This is achieved by evaluating the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. dergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. chemrxiv.org

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge, quantifying its nature as an electrophile. dergipark.org.trarxiv.org

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Describes electron escaping tendency. arxiv.org |

| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to charge transfer. arxiv.org |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.org It is widely used to simulate electronic absorption spectra (e.g., UV-Visible spectra) by calculating the vertical transition energies from the ground state to various excited states. mdpi.com

The results of a TD-DFT calculation include the excitation energies (often expressed as wavelengths in nm) and the corresponding oscillator strengths (f), which relate to the intensity of the spectral absorption bands. mdpi.com The analysis also reveals which molecular orbitals are involved in the primary electronic transitions (e.g., HOMO → LUMO). mdpi.com For this compound, TD-DFT would predict its UV-Vis spectrum, providing insights into its photophysical properties and allowing for a direct comparison with experimentally measured spectra to validate the theoretical model. chemrxiv.org

Table 4: Illustrative TD-DFT Results for Electronic Transitions Note: This table illustrates the type of data obtained from a TD-DFT calculation.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | --- | --- | e.g., HOMO → LUMO (95%) |

| S0 → S2 | --- | --- | e.g., HOMO-1 → LUMO (80%) |

Prediction of UV-Vis Absorption Spectra and Electronic Excitation Energies

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. nih.gov These calculations help in understanding the electronic transitions that occur when the molecule absorbs light.

The predicted UV-Vis absorption spectrum for this compound in the gas phase is typically calculated using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. mdpi.com The calculations reveal the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions, which are often π→π* and n→π* transitions. mdpi.com For instance, ultrafast laser flash photolysis of similar compounds like 2-methoxy-6-methoxycarbonylphenyl azide (B81097) has been used to observe transient UV-vis spectra, identifying species immediately after the laser pulse which correspond to excited states. nih.gov

The accuracy of these predictions can be benchmarked against experimental data when available. Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra with high accuracy, offering a rapid alternative to more computationally intensive methods. nih.govmdpi.com

Table 1: Predicted UV-Vis Absorption Data for this compound Analogs

| Compound/Method | Predicted λmax (nm) | Transition Type | Reference |

| 2-amino-4-phenyl-6-(4-phenylphenyl)benzene-1,3-dicarbonitrile derivatives (in acetonitrile) | 340-400 | π→π | researchgate.net |

| 2-methoxy-6-methoxycarbonylphenyl azide (in MeCN) | 460 | S1 state | nih.gov |

| (E)-1-phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | researchgate.net |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (gas phase) | Not Specified | π→π and n→π* | mdpi.com |

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods, primarily DFT, are extensively used to calculate the vibrational frequencies of molecules. These theoretical calculations are then compared with experimental data to assign the observed spectral bands to specific molecular vibrations. chem-soc.siresearchgate.net

For this compound, DFT calculations at a level like B3LYP/6-31G(d,p) can predict its vibrational spectrum. chem-soc.si The calculated frequencies are often scaled by an empirical factor to improve their agreement with experimental results. chem-soc.siajchem-a.com The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. researchgate.net

Key vibrational modes for similar acetate-containing compounds include the characteristic C=O stretching vibration, which is sensitive to the molecular environment. chem-soc.si For instance, in acetic acid, the calculated C=O stretching frequency can be brought closer to the experimental value through scaling. chem-soc.si Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region, while C-O stretching modes appear in the fingerprint region. ajchem-a.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Related Compounds

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Compound/Method | Reference |

| C=O Stretch | 1783.70 (scaled) | 1788.00 | Acetic Acid / B3LYP/6-31G(d,p) | chem-soc.si |

| Aromatic C-H Stretch | 3055 | 3059 | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole / DFT | ajchem-a.com |

| C=N Stretch | 1584, 1560, 1465 | 1602, 1546, 1481 | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole / DFT | ajchem-a.com |

| C-O Stretch | 1233, 1156 | 1226, 1149 | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole / DFT | ajchem-a.com |

| N-H Stretch | 3297 | 3230 | HMD / DFT/B3LYP/6-311 G(d,p) | mdpi.com |

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.orgajpp.in This method is widely used to understand the interactions between small molecules, like this compound, and biological macromolecules such as proteins or DNA. ajpp.in

In a typical molecular docking study, the three-dimensional structure of the target macromolecule is obtained from a database like the Protein Data Bank (PDB). The small molecule (ligand) is then placed in the binding site of the receptor, and its various conformations and orientations are evaluated based on a scoring function that estimates the binding affinity. fip.orgajpp.in

For example, studies on compounds with similar structural motifs, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, have used molecular docking to predict their binding affinity to enzymes like COX-2. fip.org The results of these simulations, often expressed as binding energy, can suggest the potential biological activity of the compound. fip.org For instance, a lower binding energy generally indicates a more stable complex. fip.org Molecular docking of (4-methoxyphenyl)acetic acid with DNA gyrase and Lanosterol 14 α-demethylase has been performed to validate its potential as an anti-microbial agent. ajchem-b.com

Table 3: Molecular Docking Results for Structurally Related Compounds

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interactions | Reference |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | Not Specified | fip.org |

| Vanillin | COX-2 (Chain A) | -4.96 | Not Specified | fip.org |

| N-((3-(4- methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives | TMPK | Not Specified | H-bonding | ajpp.in |

| (4- methoxyphenyl)acetic acid | DNA gyrase, Lanosterol 14 α-demethylase | Not Specified | Not Specified | ajchem-b.com |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | Mycobacterium Tuberculosis (PDB ID:1HZP) | -8.5 | Not Specified | nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them. researchgate.net

For molecules like this compound, computational methods such as ab initio calculations (e.g., MP2) or DFT can be used to perform a systematic search of the conformational space. nih.govresearchgate.net This involves rotating key dihedral angles and calculating the energy at each point to identify low-energy conformations.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. mdpi.comnih.gov

The key parameters that determine a molecule's NLO response are the mean polarizability (α), the anisotropy of polarizability (Δα), and the first hyperpolarizability (β). mdpi.com These properties can be calculated using quantum chemical methods, such as DFT. mdpi.comnih.gov High values of these parameters suggest that a molecule could be a good candidate for NLO applications. mdpi.com

For instance, the NLO properties of a hydroxyphenylamino Meldrum's acid derivative (HMD) were computed and compared to those of urea, a standard NLO material. mdpi.com The significantly higher values for HMD indicated its potential as an organic NLO material. mdpi.com The investigation of NLO properties often involves analyzing the electronic structure, including the HOMO-LUMO energy gap, as a smaller gap can lead to larger hyperpolarizability. nih.gov

Table 4: Calculated NLO Properties for a Related Compound (HMD)

| Parameter | Calculated Value (esu) | Comparison to Urea | Reference |

| Mean Polarizability (α) | 320.397 × 10⁻²⁴ | 63.11 times larger | mdpi.com |

| Anisotropy of Polarizability (Δα) | 276.361 × 10⁻²⁴ | 129.40 times larger | mdpi.com |

| First Hyperpolarizability (β) | 1.94064 × 10⁻³⁰ | 2.69 times larger | mdpi.com |

Solvent Effects on Molecular and Spectroscopic Properties (e.g., using IEF-PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) are used to simulate the effects of a solvent on the molecular and spectroscopic properties of a solute.

The IEF-PCM method treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach allows for the calculation of properties such as UV-Vis spectra, vibrational frequencies, and molecular geometries in different solvents.

For example, the effect of solvent on the UV-Vis absorption spectra of various chromophores has been studied computationally to understand the shifts in λmax in different solvent environments. researchgate.net Similarly, calculations on the Gibbs free energy of electron transfer for certain reactions can be performed in a solvent like acetonitrile (B52724) using the Rehm-Weller equation and considering solvent effects. amazonaws.com These computational studies provide a deeper understanding of how solvent interactions modulate the electronic and structural properties of molecules like this compound.

Scientific Focus on this compound Remains Limited in Public Research

Despite a growing interest in the biological activities of phenylacetate (B1230308) derivatives, comprehensive scientific data specifically detailing the in vitro antimicrobial and anticancer efficacy of this compound is not available in publicly accessible research.

While numerous studies have explored the potential of related compounds, a thorough investigation into the specific biological profile of this compound, also known as Guaiacol (B22219) phenylacetate, appears to be a gap in the current scientific literature. Consequently, a detailed analysis of its activity against a broad spectrum of microbial and cancer cell lines, as outlined in the requested article structure, cannot be provided at this time.

Research into analogous compounds offers some context. For instance, phenylacetic acid, a related metabolite, has demonstrated antifungal properties against various fungal species and its antibacterial mechanism is understood to involve the disruption of cell membrane integrity and metabolic processes. nih.govnih.govnih.govresearchgate.netkoreascience.kr Similarly, other phenylacetate derivatives have been investigated for their potential to inhibit the growth of cancer cells, with studies pointing towards mechanisms that include the induction of apoptosis and modulation of the cell cycle. nih.govresearchgate.nettbzmed.ac.irtbzmed.ac.irmdpi.com

However, it is crucial to note that the biological activity of a chemical compound is highly specific to its unique structure. The addition of a 2-methoxyphenyl group to the phenylacetate core, as in this compound, would significantly alter its chemical properties and, therefore, its interaction with biological targets. Extrapolating the activities of related compounds to this compound would be scientifically unfounded.

The absence of specific in vitro data for this compound prevents the compilation of the requested detailed report, including data tables on its efficacy against the following:

Gram-positive and Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

Pathogenic fungal strains: Aspergillus niger, Aspergillus flavus, and Candida albicans.

A diverse panel of cancer cell lines: COLO205, H460, DU145, K562, HeLa, BxPC-3, HL-60, LNCaP, MCF-7, and HepG-2.

Furthermore, without experimental evidence, any discussion on the elucidation of its in vitro mechanisms of antimicrobial action, or its ability to induce apoptosis and modulate the cell cycle in cancer cells, would be purely speculative.

This lack of available data highlights a potential area for future research. Investigating the biological activities of this compound could yield valuable insights and potentially uncover a novel therapeutic agent. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its mechanistic insights into biological activity, as requested, cannot be generated.

Mechanistic Insights into Biological Activity of Phenyl 2 Methoxyphenyl Acetate in Vitro Studies

In Vitro Anticancer Activity and Cellular Target Modulation

Microtubule Dynamics Disruption and Mitotic Spindle Formation Inhibition

While direct experimental evidence for Phenyl (2-methoxyphenyl)acetate is limited, studies on structurally similar molecules provide a basis for potential action against microtubule structures. Microtubules are essential components of the cell's cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division. Disruption of microtubule dynamics is a key mechanism for many anticancer agents.

For example, 2-methoxyestradiol, a compound that shares the 2-methoxyphenyl moiety, has been shown in vitro to inhibit the growth of tumorigenic MCF-7 breast cancer cells by disrupting mitotic spindle formation. nih.gov This disruption leads to an arrest of the cells in the metaphase stage of mitosis, which can ultimately trigger programmed cell death, or apoptosis. nih.gov The methods to study these effects typically involve in vitro assays with purified tubulin to observe polymerization, or cell-based assays using microscopy to visualize the integrity of the mitotic spindle. nih.govnih.govnih.govresearchgate.net These findings suggest that compounds containing a 2-methoxyphenyl group, such as this compound, could potentially interfere with microtubule function, a hypothesis that warrants further investigation.

Structure-Activity Relationships (SAR) Governing Anticancer Potency

The relationship between the chemical structure of this compound analogues and their anticancer activity provides valuable insights for the design of new therapeutic agents. Research on related compounds highlights the importance of the methoxyphenyl group in conferring anticancer properties.

A notable analogue, 2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol (B47542) (MMPP), has demonstrated significant anticancer effects in vitro against breast cancer cell lines. nih.gov This compound was found to act as a dual-targeting agent, regulating both the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov The regulation of these targets leads to the suppression of cancer cell survival, migration, and invasion. nih.gov The cytotoxic effects of MMPP underscore the potential of the methoxyphenyl scaffold in developing potent anticancer drugs. nih.gov

Table 1: In Vitro Anticancer Activity of MMPP

| Cell Line | Effect of MMPP |

|---|---|

| MCF-7 (Breast Cancer) | High cytotoxicity, induces apoptosis, inhibits migration and invasion. nih.gov |

| MDA-MB-231 (Breast Cancer) | High cytotoxicity, induces apoptosis, inhibits migration and invasion. nih.gov |

In Vitro Antiglycation Potential of this compound Analogues

Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between sugars and proteins, and their accumulation is implicated in various age-related diseases and diabetic complications. The potential of phenolic compounds to inhibit this process is an active area of research.

While direct studies on this compound are not available, the antiglycation properties of other phenolic compounds have been demonstrated in vitro. nih.govmdpi.comnih.gov These studies often employ a model system where a protein, such as bovine serum albumin (BSA), is incubated with a sugar like glucose to induce the formation of AGEs. The ability of a test compound to inhibit this process is then quantified. Research has shown a strong correlation between the antioxidant capacity of phenolic compounds and their ability to prevent glycation. nih.gov Given that this compound possesses a phenolic component, it and its analogues are plausible candidates for exhibiting antiglycation activity.

In Vitro Reactive Species-Caging (Antioxidant) Activities

The antioxidant properties of this compound can be inferred from its core chemical structure, which includes guaiacol (B22219) (2-methoxyphenol). Guaiacol is recognized as a natural antioxidant. frontiersin.org The ability of phenolic compounds to act as antioxidants stems from their capacity to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

In vitro studies have confirmed the antioxidant activity of guaiacol. frontiersin.orgnih.gov For instance, guaiacol has been shown to inhibit the growth of the fungus Fusarium graminearum and its production of deoxynivalenol, a mycotoxin. frontiersin.org This antifungal effect is partly attributed to guaiacol's ability to modulate the oxidative stress response within the fungus. frontiersin.org The median effective concentration (EC50) of guaiacol for inhibiting the growth of this fungus was determined to be 1.838 mM. frontiersin.org

Table 2: In Vitro Antioxidant-related Activity of Guaiacol

| Assay | Result |

|---|

In Vitro Enzyme Inhibitory Activities (e.g., blood sugar-dropping enzymes)

The potential for this compound and its analogues to inhibit enzymes, particularly those involved in glucose metabolism, is an area of interest for managing blood sugar levels. While specific data on this compound is scarce, the broader class of phenolic compounds has been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase. Inhibition of these digestive enzymes can slow down the breakdown of carbohydrates and reduce the post-meal spike in blood glucose.

Further research is needed to specifically evaluate the enzyme inhibitory profile of this compound.

Investigation of Molecular Mechanisms and Biological Pathways (In Vitro)

Understanding the molecular mechanisms through which this compound may exert its biological effects can be guided by the known pathways affected by its analogues. As previously mentioned, the anticancer activity of MMPP has been linked to its modulation of the VEGFR2 and PPARγ signaling pathways. nih.gov

In vitro experiments with MMPP in breast cancer cells have revealed that it:

Suppresses the phosphorylation of VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels). nih.gov

Activates PPARγ, a nuclear receptor that can induce the expression of tumor suppressor genes like PTEN. nih.gov

Leads to the downregulation of the AKT signaling pathway, which is critical for cell survival and proliferation. nih.gov

These findings suggest that compounds with a similar structure to this compound could potentially influence these fundamental cellular pathways. However, direct experimental validation is necessary to confirm these hypotheses for this compound itself.

Chemical Derivatization and Advanced Analog Development of Phenyl 2 Methoxyphenyl Acetate

Systematic Functionalization and Structural Modification Strategies

The deliberate and systematic alteration of the Phenyl (2-methoxyphenyl)acetate scaffold allows for a comprehensive exploration of its structure-activity relationships. Strategies are primarily centered on modifying the two aromatic rings and the acetate (B1210297) linker.

The functionalization of the two aromatic rings—the phenyl ester group and the 2-methoxyphenyl group—is a primary strategy for creating analogs of this compound. The nature, position, and number of substituents can dramatically influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Steric hindrance is a significant consideration, particularly for substitutions on the 2-methoxyphenyl ring, where the existing methoxy (B1213986) group and the acetate side chain can impede the approach of reagents. acs.orgacs.org

Table 1: Potential Substituents for Aromatic Ring Functionalization

| Substituent Group | Potential Effect on Molecular Properties | Example Reaction |

| Nitro (-NO2) | Increases electron-withdrawing character, potential for further reduction to an amino group. | Nitration (HNO3/H2SO4) |

| Halogen (-F, -Cl, -Br, -I) | Modifies lipophilicity and can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck). acs.org | Halogenation (e.g., Br2/FeBr3) |

| Alkyl (-CH3, -C2H5) | Increases lipophilicity and steric bulk. | Friedel-Crafts Alkylation |

| Acyl (-C(O)R) | Introduces a ketone functionality, acts as a synthetic intermediate. ebi.ac.uk | Friedel-Crafts Acylation |

| Hydroxyl (-OH) | Increases polarity, potential for hydrogen bonding. Can be formed by demethylation of the methoxy group. | Demethylation (e.g., BBr3) |

| Amino (-NH2) | Increases polarity, provides a basic center, can be a precursor for amide synthesis. | Reduction of a nitro group |

Modification of the acetate linker is another critical avenue for analog development. This can involve changing the length of the alkyl chain, introducing branching, or replacing the ester linkage with other functional groups like amides or thioesters.

Strategies for elongation can involve using homologs of 2-methoxyphenylacetic acid in the initial synthesis, such as 3-(2-methoxyphenyl)propanoic acid. Diversification of the ester can be achieved by replacing the phenol (B47542) component with substituted phenols or other alcohols. prepchem.com Alternatively, the ester can be hydrolyzed to the parent 2-methoxyphenylacetic acid, which can then be coupled with a wide range of alcohols or amines to generate new libraries of esters and amides, respectively. This approach allows for the introduction of much larger and more complex functionalities. nih.gov

Table 2: Strategies for Modifying the Acetate Moiety

| Modification Strategy | Resulting Structure | Synthetic Approach |

| Chain Elongation | Phenyl (3-(2-methoxyphenyl)propanoate) | Synthesis from 3-(2-methoxyphenyl)propanoic acid. |

| Chain Branching | Phenyl (2-(2-methoxyphenyl)propanoate) | Synthesis from 2-(2-methoxyphenyl)propanoic acid. |

| Ester Replacement | N-benzyl-2-(2-methoxyphenyl)acetamide | Hydrolysis of the ester followed by amide coupling with benzylamine. |

| Thioester Formation | S-phenyl 2-(2-methoxyphenyl)ethanethioate | Reaction of 2-methoxyphenylacetyl chloride with thiophenol. |

Synthesis of this compound-Based Hybrid Molecules

Hybrid molecules are new chemical entities created by covalently linking two or more distinct pharmacophores or functional moieties. The goal is to develop compounds with a multi-target profile or to combine the desired properties of the parent molecules. This compound can serve as a scaffold or building block for such hybrids.

For example, the phenyl or the 2-methoxyphenyl ring can be functionalized with a group that allows for click chemistry or a cross-coupling reaction. This "handle" can then be used to attach another complex molecule, such as a different drug molecule, a fluorescent tag, or a moiety that targets a specific biological receptor. nih.gov A common strategy involves introducing a halogen or a boronic acid group onto one of the aromatic rings, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling to link to another molecular fragment. acs.org

Analytical Derivatization Methods for this compound in Complex Matrices (e.g., GC-MS applications)

For the detection and quantification of this compound in complex biological or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. nih.gov However, direct analysis can be challenging due to the polarity of potential metabolites or degradation products that contain free hydroxyl or carboxyl groups. Chemical derivatization is often employed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. jfda-online.comresearchgate.net

The primary purpose of derivatization for GC-MS is to convert polar functional groups (like -OH, -COOH, -NH2) into less polar, more volatile derivatives. researchgate.net If this compound is hydrolyzed back to 2-methoxyphenylacetic acid and phenol, both products would require derivatization for optimal GC-MS analysis. researchgate.net

Common derivatization techniques include:

Silylation: This is a very common method where an active hydrogen in a hydroxyl or carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com This process significantly increases the volatility of the analyte. mdpi.com

Acylation: This involves the reaction of the analyte with an acylating agent, such as an anhydride (B1165640) or an acyl halide. Using fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) can produce derivatives that are highly responsive to electron capture detection (ECD) and generate characteristic mass spectral fragments. jfda-online.com

Alkylation (Esterification): For carboxylic acid analytes, conversion into a more volatile ester (e.g., methyl or ethyl ester) is a standard procedure. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. research-solution.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Potential this compound Analogs/Metabolites

| Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2 | Trimethylsilyl (TMS) ether/ester/amine |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2 | Trimethylsilyl (TMS) ether/ester/amine |

| Trifluoroacetic anhydride | TFAA | -OH, -NH2 | Trifluoroacetyl ester/amide |

| Pentafluorobenzyl bromide | PFBBr | -COOH, Phenolic -OH | Pentafluorobenzyl (PFB) ester/ether |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Carbonyls (aldehydes/ketones) | PFB-oxime |

The choice of derivatization reagent depends on the specific functional groups present on the analyte and the analytical requirements of the assay. research-solution.com Optimization of reaction conditions, such as temperature and time, is crucial to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com

Catalytic Applications and Mechanistic Investigations Involving Phenyl 2 Methoxyphenyl Acetate

Role of Phenyl (2-methoxyphenyl)acetate Derivatives as Ligands in Catalysis

While this compound itself is not typically employed as a ligand, its constituent parts, particularly the 2-methoxyphenyl group, are foundational in the architecture of highly effective ligands for organometallic catalysis. The electronic and steric properties imparted by the ortho-methoxy substituent are instrumental in enhancing catalyst activity and stability.

The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, relies heavily on palladium catalysts, whose performance is dictated by the associated ligands. libretexts.org Phosphine (B1218219) ligands are among the most crucial classes, and the incorporation of a 2-methoxyphenyl group has proven to be a highly effective strategy in ligand design.

A prominent example is Tris(2-methoxyphenyl)phosphine, a ligand that has demonstrated exceptional activity in the Suzuki coupling of aryl bromides with arylboronic acids. researchgate.net The presence of the ortho-methoxy groups is key to its efficacy. These groups enhance the electron-donating character of the phosphine, which facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org Furthermore, the steric bulk of the ligand promotes the final reductive elimination step, leading to faster catalyst turnover. Research has shown that a catalytic system composed of Palladium(II) acetate (B1210297) and Tris(2-methoxyphenyl)phosphine is highly effective for synthesizing a wide range of biaryls, including sterically hindered ones, in excellent yields. researchgate.net

Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid using a Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine Catalyst System This table is representative of findings reported in the literature and is for illustrative purposes.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |

| 3 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 96 |

| 4 | 2-Bromotoluene | 2-Methylbiphenyl | 94 |

Data sourced from studies on the catalytic activity of Tris(2-methoxyphenyl)phosphine ligands. researchgate.net

The design principles demonstrated in Suzuki coupling ligands extend to other organometallic systems. The strategic placement of substituents like the 2-methoxyphenyl group is a common approach to fine-tune the electronic and steric environment of a metal center. Ferrocenyl monophosphine ligands, for instance, have been developed through modular synthesis methods, including Suzuki coupling, to create a library of phosphines with diverse properties for coupling reactions involving challenging substrates like aryl chlorides. acs.org While not direct derivatives, the synthetic strategies and the resulting structure-activity relationships underscore the importance of moieties like the 2-methoxyphenyl group in the broader field of catalysis.

This compound as a Substrate in Catalytic Transformations

In a significant shift from traditional cross-coupling chemistry, which often relies on organohalides, esters have emerged as valuable and more sustainable electrophiles. This compound, as a phenyl ester, can serve as a substrate in such reactions, where the C–O ester bond is selectively activated.

A prime example is the acyl Suzuki-Miyaura cross-coupling, which utilizes aryl esters to synthesize ketones. This transformation proceeds via the selective cleavage of the acyl C–O bond, a challenging but increasingly feasible activation. nih.gov Research has demonstrated that air- and moisture-stable Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts can effectively mediate the reaction between aryl esters and arylboronic acids. nih.gov In this context, a substrate like this compound would react with an arylboronic acid to yield a 2-methoxy-substituted benzophenone (B1666685) derivative. The reaction proceeds with high chemoselectivity, activating the ester's C(acyl)–O bond while leaving other potentially reactive groups untouched. nih.gov

Table 2: Acyl Suzuki-Miyaura Cross-Coupling of Aryl Esters with Arylboronic Acids This table illustrates the scope of the reaction as reported in the literature.

| Entry | Aryl Ester Substrate | Arylboronic Acid | Product (Ketone) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl benzoate | Phenylboronic acid | Benzophenone | 95 |

| 2 | Phenyl 4-chlorobenzoate | Phenylboronic acid | 4-Chlorobenzophenone | 91 |

| 3 | Phenyl 4-methoxybenzoate | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbenzophenone | 98 |

| 4 | Naphthyl benzoate | Phenylboronic acid | Phenyl(naphthalen-2-yl)methanone | 85 |

Data adapted from studies on Pd-NHC catalyzed cross-coupling of aryl esters. nih.gov

Beyond palladium catalysis, nickel-catalyzed systems have been developed for the decarbonylative cross-coupling of aromatic esters with arylboronic acids, offering an alternative pathway to biaryl products. acs.org

Mechanistic Studies of Catalyzed Reactions Involving this compound

Understanding the underlying mechanisms of these catalytic reactions is paramount for their optimization and broader application. Mechanistic studies typically involve a combination of kinetic analysis, identification of intermediates, and computational modeling.

Kinetic analysis provides quantitative insight into reaction rates, the influence of reactant concentrations, and the nature of the rate-determining step. For reactions involving phenyl esters, kinetic studies have been crucial in elucidating mechanisms. For example, in the hydrolysis of Z-substituted phenyl hydrogen maleates, a linear Brönsted-type plot with a slope (βlg) of -1 was observed. acs.org This value suggests that the stability of the phenoxide leaving group is critical and that significant C-O bond breaking occurs in the rate-limiting transition state. acs.org

In other systems, such as the trimerization of phenyl cyanate (B1221674) esters, kinetic studies using differential scanning calorimetry have shown that the reaction follows a first-order autocatalytic model. researchgate.net Isoconversional analysis in this study yielded an activation energy of approximately 70 kJ/mol, providing a quantitative barrier for the process. researchgate.net Such studies, while not on this compound itself, establish clear precedents for how the kinetics of reactions involving the phenyl ester moiety can be rigorously investigated to reveal mechanistic details.

Table 3: Selected Kinetic Parameters from Studies of Phenyl Ester Reactions

| Reaction | Method | Key Kinetic Parameter | Value/Observation | Reference |

|---|---|---|---|---|

| Hydrolysis of Phenyl Hydrogen Maleates | UV-Vis Spectrophotometry | Brönsted coefficient (βlg) | -1.0 | acs.org |

| Trimerization of Phenyl Cyanate Ester | Differential Scanning Calorimetry | Activation Energy (Ea) | ~70-73 kJ/mol | researchgate.net |

| Reaction of Phenyl Radical with Ketene (B1206846) | Cavity Ring-Down Spectrometry | Arrhenius Equation | k = (5.9 ± 1.8) x 10¹¹ exp[-(1160 ± 100)/T] cm³ mol⁻¹ s⁻¹ | nih.gov |

The direct observation and characterization of transient intermediates are central to confirming a proposed catalytic cycle. In palladium-catalyzed cross-couplings, the cycle famously involves Pd(0) and Pd(II) intermediates. libretexts.org For the acyl Suzuki-Miyaura coupling of phenyl esters, computational studies using Density Functional Theory (DFT) have been employed to map out the reaction pathway. nih.gov

These studies propose that the active Pd(0) catalyst first coordinates to the ester, leading to an oxidative addition that cleaves the C(acyl)–O bond. This step forms a key acyl-palladium(II)-phenoxide intermediate. The subsequent steps involve transmetalation with the boronic acid (where the phenoxide is replaced by the aryl group from the boronic acid) and finally, reductive elimination to form the ketone product and regenerate the Pd(0) catalyst. nih.gov Similarly, in electrochemical reactions, mechanistic probes and control experiments can suggest the involvement of radical intermediates in the product-forming pathway. acs.org The combination of computational chemistry and experimental observation is a powerful tool for piecing together the step-by-step mechanism and understanding the precise role of the catalyst and substrate at each stage.

Future Directions, Research Gaps, and Potential Impact

Development of Novel Synthetic Routes to Phenyl (2-methoxyphenyl)acetate and its Advanced Derivatives

The synthesis of this compound and its derivatives is an area ripe for innovation. Current methods, while effective, often present challenges such as long reaction times, low yields, and the use of expensive or hazardous reagents. google.comresearchgate.netasianpubs.org Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies.

One promising avenue is the exploration of novel catalytic systems. For instance, the use of palladium-based nanostructured metallogels has shown potential in various organic transformations and could be adapted for the synthesis of this compound derivatives. acs.org Additionally, electrochemical synthesis offers a sustainable and mild alternative to traditional methods, potentially reducing the need for chemical oxidants. acs.org The development of one-pot synthesis methodologies, such as the Yamaguchi method, could also streamline the production of related ester compounds. neliti.com

Furthermore, research into divergent synthesis strategies could allow for the controlled and selective production of various polysubstituted imidazole (B134444) and imidazolone (B8795221) derivatives from common precursors, expanding the chemical space available for biological screening. acs.org The table below summarizes some existing and potential synthetic approaches.

| Synthetic Approach | Key Features | Potential Advantages |

| Traditional Esterification | Reaction of 2-methoxyphenylacetic acid with phenol (B47542) in the presence of an acid catalyst. | Well-established method. |

| Yamaguchi Esterification | Two-stage reaction involving a mixed anhydride (B1165640) intermediate. neliti.com | Good yields (80-90%) for related esters. neliti.com |

| Catalytic Methods | Use of novel catalysts like palladium-based metallogels. acs.org | Potential for increased efficiency and milder reaction conditions. |

| Electrochemical Synthesis | Utilizes electricity to drive the reaction. acs.org | Environmentally friendly, avoids chemical oxidants. acs.org |

| Divergent Synthesis | Substrate-controlled synthesis of multiple derivatives from a common intermediate. acs.org | Access to a wider range of structurally diverse compounds. |

Deeper Mechanistic Understanding of this compound's Biological Activities

While preliminary studies have hinted at the biological potential of this compound and its analogs, a comprehensive understanding of their mechanisms of action is still lacking. nih.govnih.gov Future research should focus on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

Techniques such as molecular docking studies can provide theoretical insights into the interactions of these compounds with biological targets like enzymes and receptors. mdpi.com For example, understanding how the position of the methoxy (B1213986) group on the phenyl ring influences biological activity is crucial for designing more effective compounds. mdpi.comnih.gov

Investigating the structure-activity relationships (SAR) is paramount. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify the key functional groups responsible for the desired pharmacological effects. nih.govnih.gov This information is vital for the rational design of new and improved analogs.

Rational Design of this compound Analogs with Enhanced Specificity and Potency via Computational Methods

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. By employing these methods, researchers can rationally design novel analogs of this compound with improved properties.

Structure-activity relationship (SAR) studies, which analyze how chemical structure relates to biological activity, are fundamental to this process. nih.govresearchgate.netutmb.edu For instance, SAR studies on related compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. nih.govmdpi.com

Computational docking can be used to predict how different analogs will bind to specific biological targets, allowing for the in-silico screening of large virtual libraries of compounds before committing to their synthesis. This approach saves time and resources and increases the likelihood of identifying potent and selective drug candidates. The goal is to design molecules that fit perfectly into the active site of a target protein, maximizing their therapeutic effect while minimizing off-target interactions.

Exploration of this compound in Novel Chemical Applications and Materials Science

Beyond its potential biological applications, this compound and its derivatives may possess properties that make them valuable in other areas of chemistry and materials science. The ester functionality and the aromatic rings provide a scaffold that can be further modified to create novel materials with unique characteristics.

For example, the incorporation of this compound or its derivatives into polymer backbones could lead to the development of new materials with specific thermal, optical, or mechanical properties. The presence of the methoxy group could also influence the material's properties, such as its solubility or its ability to participate in intermolecular interactions.

Further research could explore the use of this compound as a building block in the synthesis of more complex molecules, such as liquid crystals, or as a component in the formulation of new functional materials. The versatility of its chemical structure opens up a wide range of possibilities for its application in diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenyl (2-methoxyphenyl)acetate, and what intermediates are critical for its preparation?

- Methodological Answer : Synthesis typically involves multi-step esterification and etherification. A common route starts with 2-methoxybenzoic acid, which undergoes esterification with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form a primary ester intermediate. Subsequent etherification with phenoxyethanol derivatives yields the final product. Key intermediates include 2-methoxybenzoic acid esters and phenoxyethanol-linked precursors. Purification via distillation or recrystallization ensures high purity . Alternative pathways, such as formylation reactions (e.g., Rieche formylation), may introduce functional groups like aldehydes for downstream modifications .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : The ¹H-NMR spectrum should show signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ ~170 ppm in ¹³C-NMR). Coupling patterns in aromatic regions confirm substitution positions.

- IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) are diagnostic.

- MS : Molecular ion peaks at m/z 166.17 (C₉H₁₀O₃) and fragmentation patterns (e.g., loss of methoxy or acetate groups) validate the structure .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound, and how do catalysts influence efficiency?